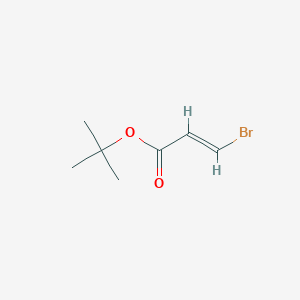

tert-Butyl 3-bromoacrylate

Description

Significance of α,β-Unsaturated Esters and Vinyl Halides as Building Blocks

The importance of tert-butyl 3-bromoacrylate as a synthetic intermediate is best understood by first appreciating the individual roles of α,β-unsaturated esters and vinyl halides in organic chemistry.

α,β-Unsaturated Esters: These compounds are considered highly versatile building blocks in organic synthesis. fiveable.menih.govbeilstein-journals.org Their reactivity is dominated by the conjugated π-system, which includes the carbon-carbon double bond and the carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, most notably in Michael additions. fiveable.mesapub.org The electron-withdrawing nature of the carbonyl group further enhances this reactivity. fiveable.me Consequently, α,β-unsaturated esters are key substrates in a variety of carbon-carbon bond-forming reactions, including Claisen condensations, Michael reactions, and cycloadditions, making them indispensable for the construction of complex molecular architectures. fiveable.mesapub.org Their prevalence is evident in their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and other materials. sapub.orgresearchgate.net

Vinyl Halides: Vinyl halides, which are compounds containing a halogen atom directly attached to a carbon-carbon double bond, are also fundamental building blocks in synthetic organic chemistry. fiveable.mewikipedia.orgfrontiersin.org They are key precursors for the formation of alkynes through elimination reactions and can be converted into organometallic reagents like vinyl Grignard or organolithium species. fiveable.mewikipedia.org Crucially, vinyl halides are excellent substrates for a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. wikipedia.orgfrontiersin.org These reactions are cornerstones of modern synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the vinyl halide often depends on the nature of the halogen, with iodides typically being more reactive than bromides or chlorides. frontiersin.org This class of compounds is vital for creating substituted alkenes, which are common motifs in natural products and pharmaceutical agents. frontiersin.orgtaylorandfrancis.com

Rationale for Research Focus on this compound Reactivity

The research interest in this compound stems from its capacity to combine the reactivities of both an α,β-unsaturated ester and a vinyl halide in a single molecule. This dual functionality allows for sequential or selective reactions, providing efficient pathways to complex target molecules.

The (E)-isomer of this compound, in particular, has been utilized in significant synthetic applications. For instance, it serves as a crucial coupling partner in palladium-catalyzed reactions for the synthesis of natural product precursors. nih.gov In the total synthesis of the antimicrobial natural product CJ-15,801, tert-butyl (E)-3-bromoacrylate was coupled with protected pantoamides to yield key intermediates. nih.gov The choice of the tert-butyl ester is often strategic; it can be more stable under certain reaction conditions and can be removed later in a synthetic sequence.

The reactivity of this compound in such coupling reactions has been systematically studied. The table below summarizes the yield of a palladium-catalyzed coupling reaction between various protected pantoamides and different (E)-β-bromoacrylates, highlighting the effectiveness of the tert-butyl ester.

| Pantoamide Protecting Group | Ester on Bromoacrylate | Product | Isolated Yield (%) |

|---|---|---|---|

| Acetonide | Allyl | 5a | 75 |

| Acetonide | Methyl | 5b | 71 |

| Acetonide | tert-Butyl | 5c | 77 |

| Acetonide | 2-(Trimethylsilyl)ethyl (TMSE) | 5d | 81 |

| Acetonide | p-Methoxybenzyl (PMB) | 5e | 77 |

| Acetonide | 2-Cyanoethyl (CE) | 5f | 38 |

The synthesis of tert-butyl (E)-3-bromoacrylate itself can be achieved from (E)-β-bromoacrylic acid and tert-butyl alcohol. rsc.org Spectroscopic data for this compound have been reported as follows:

| Technique | Data |

|---|---|

| 1H NMR (300 MHz, CDCl3) | δ 7.47 (d, J = 13.9 Hz, 1H), 6.45 (d, J = 13.9 Hz, 1H), 1.49 (s, 9H) |

| 13C NMR (150 MHz, CDCl3) | δ 163.5, 130.7, 125.5, 81.7, 28.2 |

The continued investigation into the reactivity of this compound is driven by the need for efficient and modular synthetic methods. Its ability to participate in powerful cross-coupling reactions makes it a valuable tool for medicinal chemists and synthetic chemists aiming to construct complex and biologically active molecules. nih.govthieme-connect.com

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrO2 |

|---|---|

Molecular Weight |

207.06 g/mol |

IUPAC Name |

tert-butyl (E)-3-bromoprop-2-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+ |

InChI Key |

MKFATBGZILNPHH-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/Br |

Canonical SMILES |

CC(C)(C)OC(=O)C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Bromoacrylate and Analogues

Direct Esterification Approaches for tert-Butyl Acrylates

The creation of the tert-butyl ester functional group is a critical initial phase. Direct esterification methods provide a straightforward route to tert-butyl acrylate (B77674).

Acid-Catalyzed Esterification with Isobutylene (B52900)

Drawing principles from the synthesis of tert-butyl bromoacetate (B1195939), a well-established and efficient method for producing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutylene. google.com This approach is particularly suitable for tert-butyl esters because tert-butanol (B103910) can be unstable under strong acidic conditions, which could lead to dehydration.

In a representative synthesis, acrylic acid is reacted with an excess of isobutylene in the presence of a catalytic quantity of a strong acid, such as sulfuric acid. Alternatively, a solid acid catalyst like a perfluorinated sulfonic resin can be employed. google.com The reaction is typically conducted in a non-polar solvent. Isobutylene, a gas at ambient temperature, is introduced by bubbling it through the reaction mixture. The underlying mechanism involves the protonation of isobutylene to generate the stable tert-butyl cation. This cation then serves as an electrophile and is attacked by the carboxylate oxygen of the acrylic acid. A significant advantage of this method is the straightforward purification process, as the primary byproducts are unreacted starting materials. The kinetics of the esterification of acrylic acid with isobutene have been investigated to facilitate industrial scale-up. academax.comresearchgate.net

| Reactants | Catalyst | Key Features |

| Acrylic Acid, Isobutylene | Sulfuric Acid | High reaction efficiency with a readily available and cost-effective catalyst. researchgate.net |

| Acrylic Acid, Isobutylene | Acidic Ion-Exchange Resin | The catalyst can be easily removed by filtration, leading to a cleaner reaction work-up and potential for catalyst recycling. researchgate.net |

| Bromoacetic Acid, Isobutylene | Perfluorinated Sulfonic Resin | A green synthesis approach that allows for catalyst recovery and high product purity. google.com |

Transesterification Reactions

Transesterification offers an alternative pathway to tert-butyl acrylates. This equilibrium-driven process entails the reaction of an existing ester, such as methyl acrylate or ethyl acrylate, with tert-butanol, facilitated by a catalyst. justia.com To drive the reaction to completion, the equilibrium must be shifted toward the formation of the desired tert-butyl acrylate. This is commonly achieved by removing the lower-boiling alcohol byproduct, either methanol (B129727) or ethanol, through distillation. justia.com

Both acidic and basic catalysts can be employed for transesterification. Acid catalysts, including sulfuric acid and p-toluenesulfonic acid, work by protonating the carbonyl oxygen of the starting ester, thereby increasing its electrophilicity. google.com Conversely, base catalysts like sodium methoxide (B1231860) or potassium tert-butoxide function by deprotonating the alcohol, which enhances its nucleophilicity. The selection of the catalyst can significantly impact the reaction rate and selectivity.

Regioselective Bromination Strategies for Acrylate Derivatives

With the tert-butyl acrylate core structure established, the subsequent critical transformation is the introduction of a bromine atom at the 3-position. This step necessitates precise control over the reaction conditions to ensure the desired regioselectivity.

Synthetic Routes to (E)- and (Z)-3-Bromoacrylate Isomers

The synthesis of distinct (E)- and (Z)-isomers of 3-bromoacrylates can be accomplished through several synthetic routes, often commencing with propiolic acid or its ester derivatives. researchgate.netnih.govgoogle.com A prevalent strategy is the hydrobromination of an alkyne precursor. The stereochemical outcome of the addition of hydrogen bromide (HBr) across the triple bond is highly dependent on the reaction conditions. For example, the radical-mediated addition of HBr, frequently initiated by peroxides or ultraviolet (UV) light, typically yields the anti-Markovnikov product. rsc.org In the case of propiolic acid derivatives, this would result in the (E)-isomer of 3-bromoacrylic acid. The polar, non-radical addition of HBr to an alkyne, in contrast, proceeds via a carbocation intermediate and generally leads to the Markovnikov product. blogspot.com

Stereoselective Control in Vinylic Bromination

Achieving a high degree of stereoselective control in the bromination of vinylic systems is a notable challenge in organic synthesis. For the preparation of specific isomers of tert-butyl 3-bromoacrylate, methodologies that provide precise control over the double bond geometry are indispensable. The Horner-Wadsworth-Emmons (HWE) reaction of aldehydes with brominated phosphonate (B1237965) reagents has been shown to produce (E)-α-bromoacrylates with high stereoselectivity. nih.govorganic-chemistry.orgnih.gov

The use of organometallic reagents provides a powerful tool for stereoselective vinylic bromination. acs.orgyoutube.com For instance, the hydrozirconation of a terminal alkyne using Schwartz's reagent (Cp2ZrHCl), followed by quenching with a brominating agent like N-bromosuccinimide (NBS), can yield the (E)-vinyl bromide with excellent stereoselectivity. Conversely, alternative organometallic pathways can be utilized to favor the formation of the (Z)-isomer.

Green Chemistry Principles in 3-Bromoacrylate Synthesis

The application of green chemistry principles to the synthesis of fine chemicals, such as 3-bromoacrylates, is gaining increasing importance to minimize environmental impact and enhance safety. chemicatimes.comresearchgate.net

Key areas of focus in this context include:

Atom Economy : This principle emphasizes the design of synthetic routes that maximize the incorporation of all starting materials into the final product. Addition reactions, such as the hydrobromination of alkynes, generally exhibit high atom economy.

Use of Safer Solvents : A central tenet of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Catalysis : The use of catalytic reagents instead of stoichiometric ones is a fundamental aspect of green chemistry, as it reduces waste and often allows for milder reaction conditions. The application of solid acid catalysts in esterification, which can be readily recovered and reused, is a pertinent example. google.com

Energy Efficiency : This involves the development of synthetic protocols that can be performed at ambient temperature and pressure, thereby reducing energy consumption.

Waste Reduction : A key goal is to optimize reactions to minimize the generation of byproducts and to design processes where waste products are non-toxic or can be recycled.

| Green Chemistry Principle | Application in 3-Bromoacrylate Synthesis |

| Atom Economy | Prioritizing addition reactions, such as the hydrobromination of alkynes, over substitution or elimination reactions. |

| Safer Solvents | Investigating the use of greener solvents to replace traditional, more hazardous ones. |

| Catalysis | Employing recyclable solid acid or base catalysts for esterification and transesterification processes. google.com |

| Energy Efficiency | Developing synthetic routes that can be conducted at or near room temperature. |

| Waste Reduction | Optimizing reaction conditions to maximize product yield and minimize the formation of unwanted byproducts. |

Application of Solid Superacid Catalysts

Solid superacid catalysts have emerged as a promising alternative to conventional liquid acids in the synthesis of tert-butyl haloacrylates and their analogues, such as tert-butyl bromoacetate. These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion, aligning with the principles of green chemistry.

One notable application involves the use of a solid superacid catalyst for the synthesis of tert-butyl bromoacetate, a close analogue of this compound. In this method, bromoacetic acid reacts with isobutylene in the presence of a perfluorinated sulfonic acid resin catalyst. This acid-ester esterification reaction proceeds under mild conditions, at room temperature and atmospheric pressure, within an organic solvent. The process boasts a high yield of over 95% and produces a high-purity product (≥99.0%). A significant advantage of this methodology is the straightforward recovery and reuse of the catalyst by simple filtration. The solvent can also be recovered through distillation, minimizing waste generation. This approach is considered suitable for industrial-scale production due to its high efficiency, operational simplicity, and enhanced safety profile. google.com

The reaction parameters for this green synthesis method are detailed below:

| Parameter | Condition |

| Reactants | Bromoacetic acid, Isobutylene |

| Catalyst | Perfluorinated sulfonic acid resin (Solid Superacid) |

| Solvent | Organic Solvent |

| Temperature | Room Temperature (0-10 °C) |

| Pressure | Atmospheric Pressure |

| Reaction Time | 5 hours |

| Yield | ≥ 95% |

| Product Purity | ≥ 99.0% |

| Catalyst Recovery | Filtration |

This data is based on the synthesis of the analogue, tert-butyl bromoacetate.

Development of Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions is a central theme in the modern synthesis of this compound and its analogues. A key strategy involves replacing hazardous reagents with safer alternatives and employing catalytic systems that minimize waste and environmental pollution.

An example of such a development is a one-step synthesis method for tert-butyl bromoacetate that avoids the use of thionyl chloride, a highly corrosive and irritating reagent. Instead, this process utilizes tert-butyl acetate (B1210297) as both a reactant and a solvent in a reaction with bromoacetic acid. The reaction is catalyzed by a strong acid ion exchange resin, a type of solid acid catalyst. google.com

This method involves mixing bromoacetic acid and tert-butyl acetate and then passing the solution through a reactor containing the ion exchange resin. The reaction is carried out at a controlled temperature of 30-45 °C for 2-6 hours. This process effectively eliminates the production of hazardous waste associated with traditional methods. The resulting product can be purified to over 99% purity through rectification, and the unreacted tert-butyl acetate can be recovered and reused. The effective transformation rate of bromoacetic acid to tert-butyl bromoacetate is reported to be over 80%. This synthesis is considered environmentally friendly due to the absence of "three wastes" (waste gas, wastewater, and solid waste), making it compliant with stringent environmental protection policies. google.com

The following table summarizes the key aspects of this environmentally benign synthesis:

| Feature | Description |

| Reactants | Bromoacetic acid, tert-Butyl acetate |

| Catalyst | Strong acid ion exchange resin |

| Reaction Type | One-step |

| Temperature | 30-45 °C |

| Reaction Time | 2-6 hours |

| Product Purity | > 99% |

| Effective Transformation Rate | > 80% |

| Environmental Benefits | Elimination of thionyl chloride, No generation of "three wastes" |

This data is based on the synthesis of the analogue, tert-butyl bromoacetate.

Computational and Theoretical Studies on Tert Butyl 3 Bromoacrylate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms, transition states, and selectivity.

Theoretical studies on analogous α-bromo enals have demonstrated the power of DFT in elucidating complex reaction cascades. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions, DFT has been used to map out multi-step pathways involving the formation of key intermediates like acyl azolium. These studies pinpoint the transition states for each elementary step, providing their geometries and activation energies. This information is crucial for understanding the kinetics of the reaction and identifying the rate-determining step. A computational analysis of reaction mechanisms often involves locating stationary points on the potential energy surface, which correspond to reactants, intermediates, products, and transition states nih.gov. The intrinsic reaction coordinate (IRC) is then calculated to confirm that a located transition state connects the intended reactant and product.

While specific DFT studies on tert-butyl 3-bromoacrylate are not extensively documented in the literature, the principles from studies on similar substrates can be applied. For example, a reaction with a nucleophile could proceed via a concerted or a stepwise mechanism. DFT calculations could distinguish between these pathways by comparing the energy barriers of the respective transition states.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution on a Bromoacrylate

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Concerted (SN2') | Trigonal bipyramidal-like at the γ-carbon | 25.3 |

| Stepwise (Addition-Elimination) | Tetrahedral intermediate formation | 18.7 (rate-determining step) |

| Stepwise (SN1-like) | Carbocation intermediate formation | 35.1 |

Note: This table is illustrative and based on general principles of organic reactivity. The values are hypothetical and would require specific DFT calculations for this compound.

Many reactions involving this compound can yield multiple regioisomers or stereoisomers. DFT calculations are a powerful tool for predicting the selectivity of such reactions. By comparing the activation energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified.

For instance, in a reaction where both 1,2- and 1,4-addition are possible, DFT can be used to calculate the energy barriers for both pathways. The regioselectivity is then determined by the difference in these energy barriers. Theoretical studies on the Mizoroki-Heck reaction of acrylates have shown that electronic factors typically favor 2,1-insertion. However, computational studies have revealed that steric interactions can destabilize this transition state, leading to a reversal of regioselectivity to favor 1,2-insertion nih.gov.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. In reactions involving chiral catalysts or substrates, DFT can be used to model the transition states for the formation of different diastereomers or enantiomers. The origin of stereoselectivity can often be traced to subtle non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the substrate and the catalyst in the transition state. Non-covalent interaction (NCI) analysis is a computational tool that can visualize these interactions and help explain the observed stereochemical outcome rsc.orgrsc.org.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound. Key parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO and LUMO energies are indicative of the molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity acs.org. The MEP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions nih.govscispace.com. For this compound, the MEP would likely show an electron-deficient region around the β-carbon of the acrylate (B77674) system and the carbon attached to the bromine, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl group would be electron-rich and thus prone to electrophilic attack.

Reactivity indices derived from conceptual DFT, such as Fukui functions, can be used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack scispace.com. These indices provide a more quantitative measure of local reactivity than the MEP alone.

Molecular Modeling and Simulation

While DFT provides detailed electronic information, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. These methods are particularly useful for understanding conformational preferences and the dynamics of chemical reactions.

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular mechanics force fields are often used for a preliminary scan of the conformational landscape, followed by higher-level DFT calculations to refine the energies of the most stable conformers. The large tert-butyl group will likely impose significant steric constraints, influencing the preferred orientation of the ester group and the bromine atom relative to the double bond. Understanding the dominant conformations is crucial, as the reactivity of the molecule can be highly dependent on the accessibility of its reactive sites in a given conformation. While specific studies on this compound are lacking, conformational analyses of related acrylate polymers have been performed to understand their macroscopic properties nih.govresearchgate.net.

Molecular dynamics simulations can provide a picture of how a reaction proceeds over time. By simulating the trajectories of atoms as they move from reactants to products, MD can reveal details about the reaction mechanism that are not apparent from static DFT calculations. Reactive force fields (ReaxFF) have been developed to simulate chemical reactions, including polymerization of acrylates, at a molecular level escholarship.org.

MD simulations can also be used to study the role of the solvent in a reaction. The solvent can have a profound effect on reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states. By explicitly including solvent molecules in the simulation, it is possible to gain a more realistic understanding of the reaction in the condensed phase. For example, simulations of butyl acrylate polymerization have highlighted the importance of solvent-induced cage effects on intramolecular hydrogen transfer reactions chemrxiv.org.

The energetics of a reaction, including the enthalpy, entropy, and Gibbs free energy of activation, can be calculated from the potential energy surface obtained from DFT calculations, often in combination with statistical thermodynamics. These thermodynamic quantities are essential for predicting reaction rates and equilibrium constants dtic.mil.

Emerging Research Directions for Tert Butyl 3 Bromoacrylate

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch manufacturing to continuous flow processes is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry, performed in microreactors, provides superior control over reaction parameters like temperature and mixing, which is particularly advantageous for polymerization reactions that can be highly exothermic. semanticscholar.orgsyrris.com

While the direct application of flow chemistry to tert-butyl 3-bromoacrylate is not yet widely documented, extensive research on other acrylate (B77674) monomers provides a strong precedent for its potential. rsc.orgrsc.orggoogle.com Continuous flow manufacturing has been successfully employed for the synthesis of various acrylate monomers and polymers, demonstrating benefits such as minimized side product formation and high conversion rates. rsc.org For instance, a laboratory-scale continuous flow process for synthesizing (meth)acrylate monomers by reacting (meth)acryloyl chloride with alcohols achieved excellent conversions within minutes. rsc.org Similarly, the polymerization of butyl acrylate in flow reactors has been shown to produce polymers with controlled molecular weights and high conversion yields. google.com

The integration of this compound into such systems is a logical next step. The principles established for other acrylates can be adapted to develop continuous processes for its synthesis and polymerization. This would not only enhance the safety and efficiency of handling this reactive monomer but also enable on-demand production of polymers with tailored properties. rsc.org The precise control offered by flow reactors would be particularly beneficial in managing the reactivity of the carbon-bromine bond and the acrylate double bond, potentially leading to cleaner products and higher yields. syrris.com

Table 1: Comparison of Batch vs. Continuous Flow Manufacturing for Acrylate Synthesis

| Feature | Batch Manufacturing | Continuous Flow Manufacturing (CFM) |

| Process Nature | Discontinuous, distinct steps in a single vessel | Uninterrupted flow through a reactor system |

| Heat Transfer | Often inefficient, leading to temperature gradients | Excellent, due to high surface-to-volume ratio semanticscholar.org |

| Mixing | Can be inconsistent, leading to variability | Highly efficient and consistent semanticscholar.org |

| Safety | Higher risk with hazardous intermediates and exotherms syrris.com | Improved safety, small reaction volumes semanticscholar.orgsyrris.com |

| Scalability | Challenging, issues with reproducibility rsc.org | Straightforward by extending operation time syrris.comgoogle.com |

| Flexibility | High, easy to switch between different products | Lower, can be more challenging to switch products |

| Initial Investment | Generally lower for small scale | Can be higher due to specialized equipment |

Multicomponent Reaction Strategies Incorporating 3-Bromoacrylates

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. organic-chemistry.orgnih.govmdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for creating diverse molecular scaffolds, including peptide-like structures. researchgate.netbaranlab.orgnih.govslideshare.netorganic-chemistry.org

The incorporation of functionalized acrylates into MCRs is an active area of research. While specific examples involving this compound are still emerging, the reactivity of the acrylate moiety makes it a suitable candidate for such transformations. For instance, an uncatalyzed three-component reaction between an organozinc reagent, an acrylate, and an acyl chloride has been described for the synthesis of α-substituted β-ketoesters. researchgate.net Another novel MCR involves the interception of a transient zwitterion, generated from isoquinoline and an allenoate, with cyanoacrylates. researchgate.net

The presence of the bromine atom and the tert-butyl ester group in this compound offers unique opportunities for designing novel MCRs. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the double bond, potentially increasing its reactivity in Michael-type additions that often initiate MCRs. Furthermore, the bromine atom can serve as a handle for subsequent post-MCR modifications, adding another layer of complexity and diversity to the accessible molecules. Future research will likely focus on exploring the participation of 3-bromoacrylates in established MCRs like the Ugi and Passerini reactions, as well as developing entirely new multicomponent strategies that leverage the unique reactivity of this haloacrylate.

Table 2: Key Multicomponent Reactions and Their Potential with Acrylates

| Reaction Name | Number of Components | Key Reactants | Typical Product | Potential for Incorporating 3-Bromoacrylates |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide researchgate.netslideshare.net | α-Acyloxy carboxamide researchgate.net | The acrylate could potentially act as the carbonyl component or be incorporated into one of the other reactants. |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide organic-chemistry.org | Bis-amide (α-aminoacyl amide derivative) organic-chemistry.org | Similar to the Passerini reaction, the acrylate functionality could be part of the aldehyde/ketone or another starting material. |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea baranlab.org | Dihydropyrimidinone baranlab.org | The acrylate could be modified to act as the β-ketoester equivalent. |

| Organozinc-Acrylate Coupling | 3 | Organozinc reagent, Acrylate, Acyl chloride researchgate.net | α-Substituted β-ketoester researchgate.net | Direct application, where this compound could serve as the acrylate component. |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to modern organic chemistry, and the development of novel catalytic systems is crucial for improving the efficiency, selectivity, and scope of chemical reactions. For transformations involving this compound, research is anticipated to focus on catalysts that can selectively activate either the acrylate double bond or the carbon-bromine bond.

Organocatalysis , which uses small organic molecules as catalysts, presents a particularly promising avenue. Phosphine-catalyzed reactions, for example, are well-established for transformations of electron-deficient alkenes like acrylates. rsc.org The initial addition of a phosphine to the acrylate generates a reactive zwitterionic intermediate that can participate in a variety of annulation and addition reactions. semanticscholar.orgrsc.org This strategy could be applied to this compound to construct complex cyclic and acyclic structures. The development of chiral phosphine catalysts could enable enantioselective transformations, a key goal in pharmaceutical synthesis. nih.gov

Furthermore, hybrid copolymerization of monomers with different reactivity, such as ethylene oxide and tert-butyl methacrylate, has been achieved using organobase catalysts like t-BuP4. mdpi.com This demonstrates the potential of organocatalysis to control complex polymerization processes, which could be extended to copolymers incorporating this compound.

The development of catalysts for cross-coupling reactions that selectively engage the C-Br bond while leaving the acrylate moiety intact is another important research direction. This would allow for the introduction of a wide range of substituents at the 3-position, further expanding the synthetic utility of this building block.

Exploration of Bio-inspired and Biocatalytic Transformations

The use of enzymes as catalysts ("biocatalysis") in organic synthesis is a rapidly growing field, driven by the principles of green chemistry. nih.gov Enzymes offer unparalleled selectivity under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts. longdom.org

For a molecule like this compound, which is an α,β-unsaturated carbonyl compound, several classes of enzymes could be employed for its transformation. Oxidoreductases, for instance, are known to catalyze the stereoselective reduction of carbon-carbon double bonds in α,β-unsaturated compounds. chemrxiv.orgresearchgate.netorganic-chemistry.org Applying this enzymatic approach to this compound could provide a green and highly selective method to produce chiral saturated bromoesters, which are valuable synthetic intermediates. Carboxylic acid reductases (CARs) have also been used in biocatalytic systems to reduce α,β-unsaturated carboxylic acids to allylic alcohols. rsc.orgsemanticscholar.org

Lipases are another class of enzymes with significant potential. They are widely used for transesterification reactions. While the sterically hindered tert-butyl group might pose a challenge, screening for robust lipases could identify enzymes capable of catalyzing the transesterification of this compound with various alcohols, providing access to a library of different 3-bromoacrylate esters. Amylases have also been shown to catalyze the synthesis of glycosyl acrylates from starch and hydroxyalkyl acrylates, suggesting pathways for creating novel bio-based polymers. rsc.org

The chemoselectivity of enzymes is a key advantage; for example, lipases have been used to catalyze Michael additions to acrylate groups while leaving other functionalities like methacrylates untouched. nih.gov This high degree of selectivity could be exploited in transformations of this compound to selectively modify the acrylate part of the molecule without affecting the bromine atom, or vice versa, depending on the enzyme and reaction conditions chosen. Future research will likely involve screening enzyme libraries to discover biocatalysts capable of performing novel and selective transformations on this functionalized monomer.

Table 3: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Type of Transformation | Potential Product from this compound |

| Oxidoreductases (e.g., Ene-reductases) | Selective reduction of the C=C double bond chemrxiv.orgresearchgate.net | Chiral tert-butyl 3-bromopropanoate |

| Carboxylic Acid Reductases (CARs) | Reduction of the carboxylic acid/ester group rsc.orgsemanticscholar.org | 3-Bromo-2-propen-1-ol (after hydrolysis and reduction) |

| Hydrolases (e.g., Lipases) | Transesterification of the ester group | Various alkyl 3-bromoacrylates |

| Hydrolases (e.g., Lipases) | Michael Addition of nucleophiles to the C=C bond nih.gov | Functionalized tert-butyl 3-bromopropanoates |

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 3-bromoacrylate in laboratory settings?

This compound is typically synthesized via bromination of tert-butyl acrylate using electrophilic brominating agents (e.g., N-bromosuccinimide) under radical or acid-catalyzed conditions. A common method involves dissolving tert-butyl acrylate in a halogenated solvent (e.g., dichloromethane) and initiating bromination at 0–5°C to minimize side reactions. The reaction is monitored via TLC or GC-MS, and purification is achieved through column chromatography or recrystallization .

Basic: What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, with characteristic signals for the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and the acrylate moiety (δ ~5.8–6.5 ppm for vinyl protons).

- X-ray Crystallography : For solid-state confirmation, single-crystal X-ray analysis provides unambiguous evidence of molecular geometry and stereochemistry, as demonstrated in studies of tert-butyl carbamate derivatives .

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~600–800 cm (C-Br stretch) further validate the structure .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment and grounded containers to prevent static discharge .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C, away from heat and incompatible materials (e.g., strong oxidizers) .

- Emergency Measures : Provide eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water .

Advanced: How does the steric bulk of the tert-butyl group influence the reactivity of 3-bromoacrylate derivatives in nucleophilic substitutions?

The tert-butyl group induces significant steric hindrance, favoring SN1 mechanisms over SN2 due to its ability to stabilize carbocation intermediates. In polar protic solvents (e.g., water/ethanol mixtures), the bulky tert-butyl group slows bimolecular attacks, leading to carbocation formation. This steric effect is evident in studies of tert-butyl chloride synthesis, where SN1 pathways dominate . However, in aprotic solvents, competing elimination reactions may occur due to hindered nucleophilic access .

Advanced: What experimental strategies can resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify interactions. For example, optimization of epoxidation reactions with tert-butyl hydroperoxide (TBHP) employed DoE to maximize substrate conversion .

- Kinetic Profiling : Compare time-dependent yields under controlled conditions to identify rate-limiting steps.

- Cross-Validation : Replicate experiments using standardized protocols (e.g., solvent purity, catalyst source) to minimize batch-to-batch variability .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Solvent Selection : Use dichloromethane or chloroform for bromination, as their low polarity reduces side reactions.

- Temperature Control : Maintain sub-10°C conditions during bromination to suppress polymerization.

- Catalyst Screening : Test Lewis acids (e.g., FeCl) or radical initiators (e.g., AIBN) to enhance regioselectivity.

- Workup Techniques : Employ aqueous washes (NaHCO/NaSO) to remove excess bromine, followed by drying over MgSO .

Advanced: How do conformational dynamics of the tert-butyl group affect crystallographic analysis of its derivatives?

In saturated six-membered rings (e.g., triazinanes), the tert-butyl group preferentially occupies axial positions in solid-state conformations due to crystal packing forces, as confirmed by low-temperature NMR and DFT studies. However, in solution, explicit solvent interactions stabilize equatorial conformers. This duality must be considered when interpreting X-ray data for tert-butyl-containing compounds .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate for:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to introduce acrylate motifs.

- Polymer Chemistry : Synthesis of functionalized monomers for UV-curable resins.

- Pharmaceutical Intermediates : Building blocks for bioactive molecules (e.g., carbamate-protected amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.